molecular formula C17H20ClN3O2S2 B6531372 3-chloro-2,2-dimethyl-N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)propanamide CAS No. 1049171-73-4

3-chloro-2,2-dimethyl-N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)propanamide

Cat. No.: B6531372
CAS No.: 1049171-73-4
M. Wt: 397.9 g/mol
InChI Key: AMAKIGBCWCNOBN-UHFFFAOYSA-N
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Description

This compound is a thiazole derivative characterized by a 4-phenyl-substituted thiazol-5-yl core, a sulfanyl-linked methylcarbamoyl group at position 2, and a 3-chloro-2,2-dimethylpropanamide moiety at the N-terminal. Thiazoles are heterocyclic scaffolds widely explored in medicinal chemistry due to their metabolic stability and capacity for hydrogen bonding, which enhances target affinity . Synthesis of such compounds typically involves multi-step protocols, including nucleophilic substitution and condensation reactions under refluxing conditions, as outlined in related thiazolylpropanamide syntheses .

Properties

IUPAC Name

3-chloro-2,2-dimethyl-N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S2/c1-17(2,10-18)15(23)21-14-13(11-7-5-4-6-8-11)20-16(25-14)24-9-12(22)19-3/h4-8H,9-10H2,1-3H3,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAKIGBCWCNOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=C(N=C(S1)SCC(=O)NC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-2,2-dimethyl-N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)propanamide is a synthetic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a methylcarbamoyl group and a chlorine atom enhances its pharmacological profile. Its molecular formula is C₁₈H₂₃ClN₂O₂S, and it has a molecular weight of approximately 358.90 g/mol.

Antimicrobial Activity

Studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. The compound's structural components suggest potential efficacy against various bacterial strains. For example, compounds with similar thiazole structures have shown activity against Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
3-Chloro-2,2-dimethyl...Pseudomonas aeruginosaTBD

Neuroprotective Effects

Research has highlighted the neuroprotective potential of thiazole derivatives in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may exert protective effects on neuronal cells by reducing oxidative stress and inflammation .

Case Study: Neuroprotective Efficacy
A study conducted on a mouse model of Parkinson's disease demonstrated that administration of similar thiazole compounds resulted in a significant reduction in dopaminergic neuron loss. The treatment improved motor functions and cognitive abilities, indicating the compound's potential in neuroprotection .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound may scavenge free radicals, thereby protecting cells from oxidative damage.
  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, contributing to their therapeutic effects .
  • Modulation of Neurotransmitter Levels : It may influence neurotransmitter systems, enhancing neuroprotection and cognitive function.

Pharmacokinetics

Understanding the pharmacokinetics of the compound is crucial for assessing its therapeutic potential. Studies on related thiazole derivatives show that they are generally well absorbed with moderate half-lives, allowing for effective dosing regimens.

Table 2: Pharmacokinetic Properties

ParameterValue
BioavailabilityModerate (30%-50%)
Half-life4-6 hours
MetabolismHepatic (CYP450 enzymes)

Comparison with Similar Compounds

Table 1: Thiazol Ring Substituents in Analogous Compounds

Compound Thiazol Position 4 Substituent Key Functional Groups
Target Compound Phenyl Chloro, dimethylpropanamide
Compound 2-Chloro-4-methoxy-5-methylphenyl Cyclopropyl, fluoro, propynylamine
3-[[4-(4-Chlorophenyl)-... () 4-Chlorophenyl Diethylpropanamide

Sulfanyl Chain and Amide Modifications

The sulfanyl chain in the target compound terminates in a methylcarbamoyl group, distinct from other analogs:

  • Thiazolylmethylcarbamate Analogs () : These compounds feature hydroperoxypropyl and ureido groups on the sulfanyl chain, which may confer oxidative reactivity or enhanced hydrogen-bonding capacity compared to the methylcarbamoyl group .

Table 2: Amide and Sulfanyl Chain Variations

Compound Sulfanyl Chain Substituent Amide Group
Target Compound Methylcarbamoylmethyl 3-Chloro-2,2-dimethylpropanamide
Compounds Hydroperoxypropyl, ureido Varied carbamates
Compound 4-(4-Chlorophenyl)thiazol-2-yl N,N-Diethylpropanamide

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